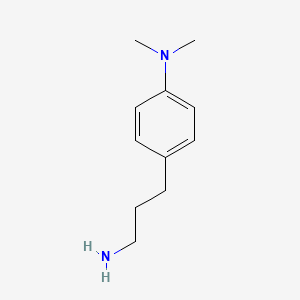
4-(3-Aminopropyl)-N,N-Dimethylanilin
Übersicht
Beschreibung
4-(3-aminopropyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline moiety substituted with a 3-aminopropyl group and two methyl groups on the nitrogen atom
Wissenschaftliche Forschungsanwendungen
4-(3-aminopropyl)-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
Target of Action
Aminosilanes like (3-aminopropyl)triethoxysilane (aptes) are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Mode of Action
It’s worth noting that aminosilanes like aptes can be used to covalently bond thermoplastics to poly(dimethylsiloxane) (pdms) . Thermoplastics are treated with oxygen plasma to functionalize surface molecules, and subsequently coated with an aqueous 1% by volume APTES solution. PDMS is treated with oxygen plasma and placed in contact with the functionalized thermoplastic surface. A stable, covalent bond forms within 2 minutes .
Biochemical Pathways
It’s known that polyamine oxidase (pao) can oxidize spermidine (spd) and spermine (spm) to produce 1,3-diaminopropane, h2o2, and n-(3-aminopropyl)-4-aminobutanal or 4-aminobutanal . This suggests that 4-(3-aminopropyl)-N,N-dimethylaniline might be involved in the terminal catabolic pathways of polyamines .
Result of Action
It’s known that aptes-functionalized surfaces have been shown to be nontoxic to embryonic rat cardiomyocytes in vitro . Further experimentation is needed to evaluate toxicity to other cell types in extended culture .
Action Environment
APTES fumes are destructive to the mucous membranes and the upper respiratory tract, and should be used in a fume hood with gloves . The target organs of APTES are nerves, liver, and kidney .
Biochemische Analyse
Biochemical Properties
4-(3-aminopropyl)-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly in the context of polyamine metabolism. It interacts with enzymes such as polyamine oxidases and amine oxidases, which are involved in the catabolism of polyamines. These interactions lead to the production of hydrogen peroxide and other byproducts, which can have various effects on cellular processes .
Cellular Effects
4-(3-aminopropyl)-N,N-dimethylaniline influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of ion channels and protein kinases, leading to changes in cellular responses to external stimuli . Additionally, this compound can impact the expression of genes involved in stress responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 4-(3-aminopropyl)-N,N-dimethylaniline involves its binding interactions with biomolecules such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, leading to changes in their activity and subsequent effects on cellular processes. For example, it can inhibit the activity of polyamine oxidases, resulting in altered levels of polyamines and their metabolites . These changes can influence gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-aminopropyl)-N,N-dimethylaniline can change over time due to its stability and degradation. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects on cellular function . Long-term exposure to this compound can result in alterations in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-(3-aminopropyl)-N,N-dimethylaniline can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects may be observed at high doses, including alterations in liver and kidney function, as well as changes in the nervous system . These dosage-dependent effects highlight the importance of careful dosing in experimental studies .
Metabolic Pathways
4-(3-aminopropyl)-N,N-dimethylaniline is involved in various metabolic pathways, including those related to polyamine metabolism. It interacts with enzymes such as polyamine oxidases and amine oxidases, leading to the production of metabolites such as hydrogen peroxide and 4-aminobutanal . These interactions can affect metabolic flux and the levels of various metabolites, influencing cellular processes and responses to environmental stimuli .
Transport and Distribution
The transport and distribution of 4-(3-aminopropyl)-N,N-dimethylaniline within cells and tissues involve interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . For example, it may be transported into cells via polyamine transporters and distributed to various organelles, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of 4-(3-aminopropyl)-N,N-dimethylaniline can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropyl)-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of N,N-dimethylaniline with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: N,N-dimethylaniline and 3-chloropropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The mixture is heated to reflux, allowing the 3-chloropropylamine to react with N,N-dimethylaniline, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(3-aminopropyl)-N,N-dimethylaniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-aminopropyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-aminopropyltriethoxysilane: Used in surface functionalization and biosensing applications.
3-((3-aminopropyl)amino)-4-hydroxybenzoic acid: A novel metabolite with potential biological significance.
Oligomeric silsesquioxanes bearing 3-aminopropyl groups: Used in material science for the synthesis of advanced materials.
Uniqueness
4-(3-aminopropyl)-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of aniline and 3-aminopropyl groups makes it a versatile compound for various synthetic and research purposes.
Eigenschaften
IUPAC Name |
4-(3-aminopropyl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h5-8H,3-4,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDADHKBMNOCRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577066 | |
| Record name | 4-(3-Aminopropyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112103-97-6 | |
| Record name | 4-(3-Aminopropyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-aminopropyl)-N,N-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


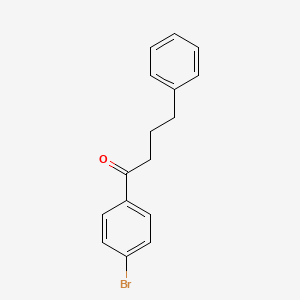
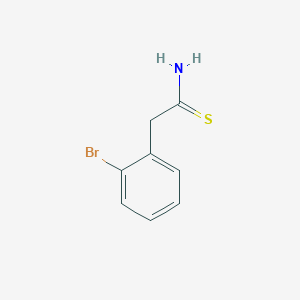
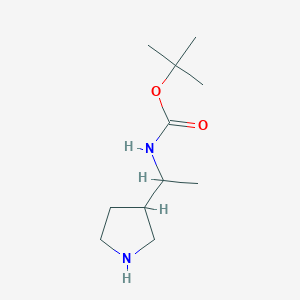


![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)

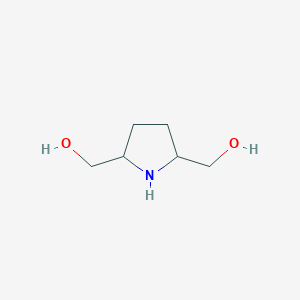
![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)





